molecular formula C20H32O3 B12372611 Kagimminol A

Kagimminol A

Cat. No.: B12372611
M. Wt: 320.5 g/mol
InChI Key: UWCDFXBLLXOWRX-GUFHTRJOSA-N
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Description

Kagimminol A is a cembrene-type diterpenoid compound isolated from the marine cyanobacterium Okeania sp. This compound has garnered attention due to its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kagimminol A is primarily isolated from natural sources, specifically the marine cyanobacterium Okeania sp. The isolation process involves solvent extraction followed by chromatographic purification .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction from its natural source .

Chemical Reactions Analysis

Types of Reactions: Kagimminol A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties .

Scientific Research Applications

Kagimminol A has several scientific research applications, including:

    Chemistry: Used as a model compound for studying cembrene-type diterpenoids and their chemical properties.

    Biology: Investigated for its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis.

    Medicine: Explored for its potential therapeutic applications in treating parasitic infections.

Mechanism of Action

Kagimminol A exerts its effects by selectively inhibiting the growth of the causative agent of human African trypanosomiasis. The compound targets specific molecular pathways involved in the parasite’s growth and survival, leading to its inhibitory effects .

Comparison with Similar Compounds

    Kagimminol B: Another cembrene-type diterpenoid isolated from the same marine cyanobacterium.

    Cembrene: A related diterpenoid with similar structural features.

Comparison: Kagimminol A is unique due to its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis, which is not observed in other similar compounds like Kagimminol B and Cembrene .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(4E,8E,10Z,12S,14S)-12,14-dihydroxy-4,8,14-trimethyl-11-propan-2-ylcyclotetradeca-4,8,10-trien-1-one

InChI

InChI=1S/C20H32O3/c1-14(2)17-11-9-15(3)7-6-8-16(4)10-12-19(22)20(5,23)13-18(17)21/h8-9,11,14,18,21,23H,6-7,10,12-13H2,1-5H3/b15-9+,16-8+,17-11-/t18-,20-/m0/s1

InChI Key

UWCDFXBLLXOWRX-GUFHTRJOSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C=C(\[C@H](C[C@](C(=O)CC1)(C)O)O)/C(C)C)/C

Canonical SMILES

CC1=CCCC(=CC=C(C(CC(C(=O)CC1)(C)O)O)C(C)C)C

Origin of Product

United States

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